molecular formula C19H16N2O2S B2822206 2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide CAS No. 746612-04-4

2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide

Cat. No.: B2822206
CAS No.: 746612-04-4
M. Wt: 336.41
InChI Key: FTNYFXZGRAVSTQ-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a methylthio group attached to the nicotinamide ring and a phenoxyphenyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 2-(methylthio)nicotinic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and improved purification techniques. The reaction conditions can also be adjusted to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-(methylsulfanyl)-N-(4-phenoxyphenyl)pyridine-3-carboxamide can be compared with other similar compounds such as:

    2-(methylthio)-N-(4-methoxyphenyl)nicotinamide: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(methylthio)-N-(4-chlorophenyl)nicotinamide: Similar structure but with a chloro group instead of a phenoxy group.

    2-(methylthio)-N-(4-nitrophenyl)nicotinamide: Similar structure but with a nitro group instead of a phenoxy group.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the presence of different substituents .

Properties

IUPAC Name

2-methylsulfanyl-N-(4-phenoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-24-19-17(8-5-13-20-19)18(22)21-14-9-11-16(12-10-14)23-15-6-3-2-4-7-15/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNYFXZGRAVSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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